![molecular formula C15H22ClNO B2355358 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride CAS No. 1353498-27-7](/img/structure/B2355358.png)

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

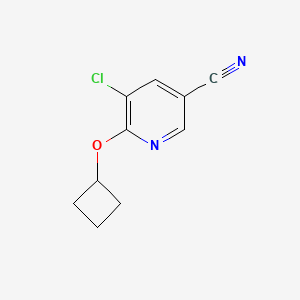

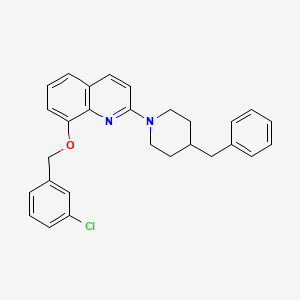

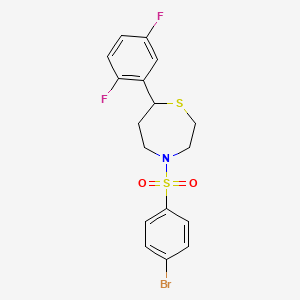

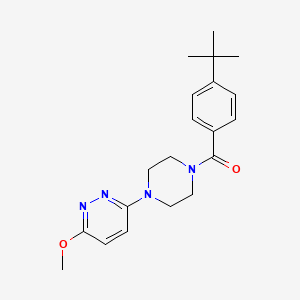

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, also known as BODH, is a novel synthetic compound with a variety of potential applications. BODH is a cyclic molecule composed of seven carbon atoms, nine oxygen atoms, and one nitrogen atom. It is a chiral compound, which means that it has two non-superimposable mirror images. BODH has a wide range of potential applications in scientific research due to its unique structure and properties.

Applications De Recherche Scientifique

Synthetic Approaches

Spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, are cores of biologically active natural or synthetic products, sparking interest in their chemical synthesis. The review by Sinibaldi and Canet (2008) discusses various strategies developed for synthesizing these spiroaminals, highlighting their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).

Crystal Structure Studies

Wen (2002) studied the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane. This research provides insights into the molecular arrangement and properties of such spirocyclic compounds, which is essential for understanding their interactions and potential applications (Wen, 2002).

Synthesis in Carbohydrate Systems

The work by Freire et al. (2002) involves the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, by intramolecular hydrogen abstraction in carbohydrate systems. This method offers a pathway for creating diverse spirocyclic structures, potentially useful in various scientific applications (Freire et al., 2002).

Spirocyclic Oxetane-Fused Benzimidazole

Gurry, McArdle, and Aldabbagh (2015) describe a novel synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane. The expanded spirocyclic oxetane was used to produce a [1,2-a] ring-fused benzimidazole, showcasing the versatility and potential applications of these compounds in synthesizing complex molecular structures (Gurry et al., 2015).

Synthesis and Anticonvulsant Activity

Obniska, Kamiński, and Tatarczyńska (2006) synthesized a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant properties. This research demonstrates the potential biomedical applications of such compounds, though it focuses more on the pharmaceutical aspect (Obniska et al., 2006).

Anti-Coronavirus Activity

A study by Apaydın et al. (2019) on a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives revealed their inhibition of human coronavirus replication, highlighting a potential application in antiviral drug development (Apaydın et al., 2019).

Spirocyclic Inhibitors in Drug Development

Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series with spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane. This discovery is significant for medicinal chemistry optimization and drug development (Meyers et al., 2011).

Mécanisme D'action

Target of Action

For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) .

Mode of Action

The exact mode of action of 7-Benzyl-9-oxa-6-azaspiro[4It’s likely that it interacts with its targets in a manner similar to other compounds with a 6-azaspiro [45]decane skeleton .

Biochemical Pathways

For example, halichlorine affects the expression of VCAM-1, which plays a crucial role in the immune response .

Result of Action

Based on the effects of structurally related compounds, it’s possible that it could have significant biological properties .

Propriétés

IUPAC Name |

7-benzyl-9-oxa-6-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-6-13(7-3-1)10-14-11-17-12-15(16-14)8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWYDPBGXHNLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCC(N2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)

![1-(4-chlorophenyl)-3-[(Z)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B2355280.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)

![(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2355284.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)

![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)